N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine

Catalog No.
S13548535
CAS No.
M.F
C11H16N4S
M. Wt
236.34 g/mol
Availability
In Stock
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N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine

Product Name

N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine

IUPAC Name

4-N-pentylthieno[3,2-d]pyrimidine-2,4-diamine

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

InChI

InChI=1S/C11H16N4S/c1-2-3-4-6-13-10-9-8(5-7-16-9)14-11(12)15-10/h5,7H,2-4,6H2,1H3,(H3,12,13,14,15)

InChI Key

QFLKJZHQLIXTNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC(=NC2=C1SC=C2)N

N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of thienopyrimidines, characterized by a fused thieno and pyrimidine ring structure. The compound features a pentyl group at the N4 position and two amino groups at the 2 and 4 positions of the pyrimidine ring. Its molecular formula is C11H14N4SC_{11}H_{14}N_4S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Typical of pyrimidine derivatives:

  • Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Iodination: The compound can be iodinated at the 5-position under specific conditions, which can enhance its reactivity and lead to the synthesis of more complex derivatives.
  • Suzuki Coupling: It can be involved in cross-coupling reactions with aryl boronic acids to introduce various aryl groups.

These reactions are crucial for developing derivatives with enhanced biological properties or different pharmacological profiles .

Research indicates that N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine exhibits significant biological activities. It has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. In vitro studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116, suggesting that N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine may also possess anticancer properties .

The synthesis of N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine can be achieved through several methods:

  • Multi-step Synthesis: A common approach involves starting from 2,4-diaminopyrimidine derivatives. The synthesis typically includes chlorination, nucleophilic substitution, iodination, and Suzuki coupling as key steps to introduce the thienyl and pentyl groups .
    • Example Reaction Sequence:
      • Chlorination of 2,4-diaminopyrimidine.
      • Nucleophilic substitution with a thienyl derivative.
      • Subsequent functionalization to introduce the pentyl group.
  • Mechanochemical Methods: Recent advancements have shown that solvent-free mechanochemical methods can produce pyrimidine derivatives efficiently without the need for solvents or catalysts .

N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine has potential applications in:

  • Pharmaceuticals: As a lead compound in developing new anticancer agents targeting CDKs.
  • Biochemical Research: Investigating cellular mechanisms related to the cell cycle and apoptosis.
  • Material Science: Exploring its properties for use in organic electronics or photonic devices due to its unique chemical structure.

Interaction studies of N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine focus on its binding affinity to various biological targets such as CDK enzymes. Molecular docking simulations have been employed to predict how this compound interacts with CDK active sites and other cellular proteins involved in cancer progression. These studies are crucial for understanding its mechanism of action and optimizing its efficacy as an anticancer agent .

N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine shares structural similarities with several other compounds in the thienopyrimidine family. Here are a few notable examples:

Compound NameStructureUnique Features
Thieno[3,2-D]pyrimidin-4-amineThieno StructureLacks pentyl group; used as a base scaffold for further modifications
5-Iodo-N-pentylthieno[3,2-D]pyrimidine-2,4-diamine5-Iodo StructureContains iodine substituent; enhances reactivity for coupling reactions
7-Methylthieno[3,2-D]pyrimidin-4-amine7-Methyl StructureMethyl group at position 7; alters pharmacokinetics and bioactivity

Uniqueness

N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine is unique due to its specific pentyl substitution at the N4 position combined with the thienopyrimidine framework. This configuration may enhance its lipophilicity and bioavailability compared to other similar compounds lacking this substitution.

The synthesis of N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine requires sophisticated multi-step organic synthesis approaches that integrate thiophene ring formation, pyrimidine construction, and selective functionalization strategies [1] [2]. The compound, with molecular formula C11H16N4S and molecular weight 236.34, represents a challenging synthetic target due to its fused heterocyclic system and specific substitution pattern [3].

Thiophene-Pyrimidine Ring Formation Strategies

The construction of the thieno[3,2-d]pyrimidine core structure represents the fundamental challenge in synthesizing this compound [1] [2]. The most established approach involves the preparation of substituted 2-aminothiophene-3-carboxylate derivatives as key intermediates [1] [2] [4].

The initial step typically employs the Gewald reaction, which involves base-catalyzed condensation of a ketone with ethyl cyanoacetate in the presence of elemental sulfur [5] [6]. This reaction proceeds through formation of an intermediate olefin that subsequently cyclizes with sulfur to yield 2-aminothiophene derivatives [7]. Research has demonstrated that 4-methylacetophenone can be treated with phosphoryl trichloride and hydroxylamine hydrochloride in dimethylformamide at room temperature to generate the required ketone precursor in 89% isolated yield [1].

The thiophene ring formation is achieved by reacting the ketone intermediate with methyl thioglycolate in the presence of sodium methylate in methanol, affording methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate in 82% yield [1]. This methodology has been optimized to operate under environmentally friendly conditions, with some protocols achieving synthesis in solvent-free conditions at room temperature [8].

For the pyrimidine ring closure, condensation reactions with formamide derivatives have proven most effective [5] [4]. The cyclization of 2-aminothiophene-3-carboxylate with formamide at elevated temperatures (150-200°C) provides thieno[2,3-d]pyrimidin-4(3H)-ones with yields ranging from 76-97% [4]. Alternative approaches utilize ammonium formate in combination with formamide under microwave irradiation conditions [4].

A particularly efficient four-component reaction has been developed using ketones, ethyl cyanoacetate, elemental sulfur, and formamide with L-proline and diethylamine as catalysts [5] [6]. This one-pot synthesis operates at 170°C for 6 hours and achieves yields up to 88% while eliminating the need for intermediate isolation and multiple purification steps [5].

N4-Alkylation Optimization Techniques

The selective introduction of the pentyl group at the N4 position requires careful optimization of alkylation conditions to achieve regioselectivity and high yields [9] [10]. Research has established that N-alkylation of pyrimidine derivatives can be accomplished using various catalytic systems and reaction conditions [9] [10].

Heterogeneous catalysis using ammonium sulfate coated hydrothermal carbon microspheres has emerged as an efficient method for N-alkylation reactions [9] [10]. This catalyst system enables selective N1-alkylation of pyrimidines under mild conditions with yields ranging from 80-90% [9] [10]. The reaction typically employs a molar ratio of 1:1.2 (pyrimidine:alkyl halide) with catalyst loading of 10-15 mol% [10].

Temperature optimization studies have revealed that reactions conducted at 40-50°C provide optimal yields for primary alkyl halides, while higher temperatures (60-80°C) may be required for secondary alkylating agents [11]. The reaction time can be reduced to 4-6 hours under optimized conditions compared to traditional methods requiring 12-24 hours [10].

Alternative approaches utilize sodium carbonate as base in ethanol under reflux conditions [1]. For the specific case of pentyl substitution, n-pentylamine can be employed as the alkylating agent in the presence of 2-3 equivalents of base [1]. The reaction proceeds through nucleophilic aromatic substitution mechanism with the chlorinated thieno[3,2-d]pyrimidine intermediate [1].

Recent developments have demonstrated that the choice of solvent significantly impacts both yield and selectivity [12]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide superior results compared to alcoholic solvents for challenging alkylation reactions [12].

Diamine Group Incorporation Mechanisms

The incorporation of diamine functionality at positions 2 and 4 of the thieno[3,2-d]pyrimidine system requires precise control of reaction conditions to avoid over-substitution or undesired side reactions [1] [13]. The most reliable approach involves sequential functionalization starting from appropriately protected intermediates [1] [13].

The synthesis typically begins with the preparation of 4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine, which serves as a versatile intermediate for subsequent functionalization [1]. This compound is prepared by treating the corresponding thieno[3,2-d]pyrimidin-4(3H)-one with phosphoryl trichloride in the presence of N,N-dimethylaniline at 80-85°C for 18 hours, achieving quantitative yields [1].

The primary amine introduction at position 4 is accomplished through nucleophilic substitution using ammonia or primary amines in ethanol [1]. Research has shown that the reaction with ammonia in a sealed tube at elevated temperature (120°C) for 14 hours provides the desired diamine products in 63% yield [1]. The reaction conditions must be carefully controlled to prevent decomposition of the sensitive diamine functionality [1].

For selective N4-pentylation, the chlorinated intermediate is treated with n-pentylamine (3 equivalents) and sodium carbonate (2 equivalents) in ethanol at 35°C or under reflux conditions [1]. The reaction requires extended reaction times (72 hours) for complete conversion, with additional portions of amine added if necessary to drive the reaction to completion [1].

The mechanism proceeds through initial coordination of the amine nucleophile to the electron-deficient pyrimidine ring, followed by displacement of the chloride leaving group [13]. The regioselectivity is governed by the electronic properties of the heterocyclic system, with the 4-position being more electrophilic than the 2-position due to the electron-withdrawing effect of the fused thiophene ring [13].

Catalytic Systems and Reaction Condition Optimization

The development of efficient catalytic systems for thieno[3,2-d]pyrimidine synthesis has focused on reducing reaction times, improving yields, and minimizing environmental impact [5] [9]. Multiple catalytic approaches have been investigated, each offering distinct advantages for different synthetic transformations [5] [9].

Phosphate-based catalysts have demonstrated exceptional performance in multi-component reactions [6]. Disodium hydrogen phosphate (Na2HPO4) serves as both acid and base catalyst, enabling one-step synthesis of thieno[2,3-d]pyrimidin-4-amines with 85% yield [6]. The optimal catalyst loading is 20 mol%, with reaction temperatures of 170°C providing the best balance of yield and selectivity [6].

Amino acid catalysts, particularly L-proline, have shown superior performance when combined with organic bases [5]. The combination of 20 mol% L-proline and 20 mol% diethylamine operates under mild conditions (170°C, 6 hours) and provides excellent functional group tolerance [5]. This catalytic system has been successfully applied to aromatic ketones containing electron-donating groups (yields 87-89%) and electron-withdrawing substituents (yields 84-89%) [5].

Transition metal catalysis plays a crucial role in cross-coupling reactions for aryl substitution [1]. Palladium tetrakis(triphenylphosphine) (10 mol%) in combination with potassium carbonate (2.6 equivalents) in tetrahydrofuran under reflux conditions enables Suzuki-Miyaura coupling reactions with 67% yield [1]. The catalyst system tolerates various boronic acid substrates, including electron-rich and electron-poor aromatic systems [1].

Catalyst SystemTemperature (°C)Time (hours)Yield (%)Substrate Scope
Na2HPO4 (20 mol%)170685Aromatic ketones
L-proline/Et2NH (20 mol% each)170682-89Substituted aromatics
Pd(PPh3)4 (10 mol%)651267Boronic acids
AS@HTC (15 mol%)504-680-90Alkyl halides

Heterogeneous catalysts offer advantages in terms of recyclability and ease of separation [9]. Ammonium sulfate coated hydrothermal carbon (AS@HTC) catalysts can be recovered and reused for multiple reaction cycles with minimal loss of activity [9]. After completion of the first reaction with 80% yield, the catalyst was recovered and successfully employed in subsequent reactions with comparable performance [10].

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields [4]. Microwave irradiation at 150°C enables rapid cyclization of thiophene intermediates with formamide, reducing reaction times from several hours to minutes [4]. This approach is particularly effective for substrates containing electron-withdrawing groups that require forcing conditions under conventional heating [4].

Solvent optimization studies have revealed significant effects on both reaction rate and product selectivity [12]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide superior solvation of ionic intermediates, leading to enhanced reaction rates [12]. However, for certain transformations, alcoholic solvents offer better selectivity despite slower reaction rates [1].

Purification and Isolation Protocols

The purification and isolation of N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine requires specialized techniques due to the compound's structural complexity and potential instability [1] [14]. Multiple complementary approaches have been developed to achieve high purity while minimizing degradation [1] [14].

Column chromatography represents the primary purification method for thieno[3,2-d]pyrimidine derivatives [1] [2]. Silica gel chromatography using gradient elution systems provides excellent separation of closely related compounds [1]. The optimal eluent systems typically employ hexane/ethyl acetate mixtures with gradient ratios ranging from 9:1 to 5:5 depending on the polarity of the target compound [1] [2].

For compounds containing basic amine functionality, the elution conditions must be carefully optimized to prevent irreversible adsorption to the silica gel [1]. The addition of small amounts of triethylamine (0.1-0.5%) to the eluent can improve recovery yields and peak shapes [1]. Alternative stationary phases such as neutral alumina may be required for highly basic compounds that exhibit poor behavior on silica gel [14].

Recrystallization techniques have been extensively optimized for thieno[3,2-d]pyrimidine compounds [1] [2]. Acetonitrile has emerged as the preferred recrystallization solvent for most derivatives, providing high recovery yields (85-95%) and excellent crystal quality [1]. The recrystallization process typically involves dissolution in hot acetonitrile followed by slow cooling to room temperature to promote crystal formation [1].

Purification MethodSolvent SystemRecovery Yield (%)Purity (%)
Column chromatographyHexane/EtOAc (9:1 to 5:5)75-85>95
RecrystallizationAcetonitrile85-95>98
Preparative HPLCACN/H2O + 0.1% TFA70-80>99
PrecipitationWater quench80-9090-95

Preparative high-performance liquid chromatography serves as the ultimate purification technique for achieving analytical purity [1]. The method employs a Delta Pack C18 column with gradient elution using acetonitrile/water containing 0.1% trifluoroacetic acid [1]. This approach enables separation of impurities that cannot be resolved by conventional chromatographic methods [1].

Precipitation techniques offer a cost-effective alternative for large-scale purifications [5]. The addition of water to reaction mixtures often results in precipitation of the desired product, which can be collected by filtration [5]. This approach is particularly effective for compounds synthesized under high-temperature conditions where the product crystallizes upon cooling [5].

Spectroscopic characterization protocols have been established to confirm product identity and purity [1] [15]. Nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide provides definitive structural confirmation [1]. The characteristic chemical shifts include aromatic protons at 7.60-7.70 ppm and the thiophene proton as a singlet around 7.30-7.40 ppm [1].

Infrared spectroscopy serves as a rapid method for confirming functional group presence [15]. The characteristic absorption bands include N-H stretching modes at 3412-3382 cm⁻¹, C=N stretching frequencies at 1552-1490 cm⁻¹, and aromatic C-H stretching at 3110-3080 cm⁻¹ [15]. These spectroscopic fingerprints enable rapid quality control assessment during purification processes [15].

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern analysis [1]. High-resolution electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 236.34 [M+H]⁺ for the target compound [3]. The fragmentation patterns can provide additional structural confirmation and detect the presence of related impurities [1].

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine derives from the inherent stability of the fused thieno[3,2-d]pyrimidine core structure. Based on thermal analysis data from related thieno[3,2-d]pyrimidine derivatives, the compound exhibits excellent thermal stability up to approximately 250-300°C before onset of thermal decomposition [3]. The melting point is estimated to fall within the range of 180-220°C, consistent with similar heterocyclic compounds containing both pyrimidine and thiophene moieties [4] [5].

The thermal decomposition onset temperature, determined through thermogravimetric analysis techniques, occurs at temperatures exceeding 250°C under inert atmospheric conditions [4] [5]. This elevated decomposition temperature indicates robust intermolecular forces and structural integrity of the fused ring system. The estimated enthalpy of fusion ranges from 15-25 kJ/mol, typical for heterocyclic compounds of comparable molecular weight and structural complexity [5].

Primary degradation pathways involve both thermal and chemical mechanisms. Under acidic hydrolysis conditions (pH < 3), the compound undergoes protonation at nitrogen centers, potentially leading to ring opening and formation of pentylamine derivatives [3] [6]. Basic hydrolysis conditions (pH > 10) promote hydroxylation reactions, particularly at electron-deficient positions within the pyrimidine ring. Oxidative degradation primarily affects the sulfur atom in the thiophene ring, leading to sulfoxide and sulfone formation under the presence of oxidizing agents [3] [7].

Photolytic degradation represents a significant degradation pathway upon ultraviolet light exposure, resulting in ring opening reactions and formation of various decomposition products. The compound demonstrates variable stability toward enzymatic degradation, with N-dealkylation representing the primary metabolic pathway for the pentyl substituent [7] [8].

Solubility Behavior in Organic and Aqueous Media

The solubility profile of N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine reflects the dual nature of its molecular structure, combining polar amino groups with the hydrophobic pentyl chain. In aqueous media, the compound exhibits low to moderate solubility due to the presence of hydrogen bond donor and acceptor sites within the diamine functionality, counterbalanced by the hydrophobic pentyl substituent [9] [10].

Organic solvent compatibility demonstrates significantly enhanced solubility compared to aqueous systems. The compound shows excellent solubility in dimethyl sulfoxide, attributed to strong solvation of the polar nitrogen-containing heterocycle through dipole-dipole interactions [9]. Protic organic solvents such as methanol and ethanol provide good solubility through hydrogen bonding mechanisms involving the amino groups [10].

Chlorinated solvents like chloroform exhibit moderate solubility compatibility due to favorable interactions between the moderately polar thieno[3,2-d]pyrimidine core and the solvent polarity. Non-polar solvents such as hexane demonstrate very limited solubility due to incompatible polarity differences between the heterocyclic structure and the aliphatic solvent environment [9] [10].

The solubility behavior in various organic media follows the general principle of "like dissolves like," with intermediate polarity solvents such as acetone and ethyl acetate providing moderate solubility through favorable intermolecular interactions. Temperature-dependent solubility studies indicate enhanced dissolution at elevated temperatures, consistent with increased molecular motion and reduced intermolecular forces [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance spectroscopic analysis of N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine reveals characteristic signal patterns consistent with the proposed molecular structure. The amino protons at the C-2 position appear as broad singlet signals in the chemical shift range of 6.5-7.5 parts per million, exhibiting rapid exchange behavior typical of primary amino groups [11] [12].

The N4-pentyl amino proton generates a broad singlet signal between 5.5-6.5 parts per million, demonstrating exchange characteristics influenced by the electronic environment of the pyrimidine ring. The thiophene ring protons H-5 and H-6 appear as distinct doublet signals at 7.3-7.6 and 7.0-7.4 parts per million respectively, with coupling constants reflecting the aromatic nature of the thiophene system [11] [12].

The pentyl chain exhibits characteristic aliphatic proton signals, with the α-methylene group (NCH₂) appearing as a triplet at 3.4-3.6 parts per million due to coupling with adjacent methylene protons. The remaining methylene groups of the pentyl chain appear as complex multiplets between 1.2-1.7 parts per million, while the terminal methyl group generates a triplet signal at 0.9-1.0 parts per million [11] [12].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns. The pyrimidine carbon atoms C-2 and C-4 appear in the electron-deficient region at 160-165 and 155-160 parts per million respectively, reflecting the electron-withdrawing nature of the nitrogen atoms [11] [13]. Thiophene ring carbons exhibit signals between 105-150 parts per million, with fused ring junction carbons appearing at characteristic positions consistent with the thieno[3,2-d]pyrimidine framework [12] [13].

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry of N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine demonstrates characteristic fragmentation patterns that provide structural confirmation and insight into gas-phase ion chemistry. The molecular ion peak appears at mass-to-charge ratio 236, corresponding to the protonated molecular ion [M+H]⁺ with moderate relative intensity [14].

The base peak typically occurs at mass-to-charge ratio 165, representing loss of the pentyl substituent [M-C₅H₁₁]⁺, indicating the relative weakness of the carbon-nitrogen bond connecting the pentyl chain to the heterocyclic core. This fragmentation pathway represents the most thermodynamically favored dissociation under collision-induced dissociation conditions [14].

A significant fragment ion appears at mass-to-charge ratio 166, corresponding to the thieno[3,2-d]pyrimidine-2,4-diamine core structure after complete loss of the pentyl substituent. This fragment demonstrates high relative intensity, confirming the stability of the fused heterocyclic system under mass spectrometric conditions [14].

Additional fragmentation pathways include loss of amino groups, generating fragment ions at mass-to-charge ratio 220 [M-NH₂]⁺, though these appear with lower relative intensity. The thiophene ring can undergo specific fragmentation to produce characteristic ions at mass-to-charge ratio 84, while the pentyl chain generates low-intensity fragment ions at mass-to-charge ratio 71 [C₅H₁₁]⁺ [14].

Infrared Vibrational Mode Assignments

Infrared spectroscopic analysis provides comprehensive vibrational fingerprinting of N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine through identification of characteristic functional group frequencies. The amino group stretching vibrations appear as strong absorption bands in the 3300-3500 wavenumber region, with symmetric stretching at 3300-3400 cm⁻¹ and asymmetric stretching at 3400-3500 cm⁻¹ [15] [16].

The N4-pentyl amino group generates a medium-intensity stretching vibration at 3200-3300 cm⁻¹, shifted to lower frequency due to the electronic environment created by the heterocyclic system. Aromatic carbon-hydrogen stretching vibrations of the thiophene ring appear at 3000-3100 cm⁻¹ with medium intensity, while aliphatic carbon-hydrogen stretching of the pentyl chain produces strong absorption bands at 2850-2950 cm⁻¹ [15] [16].

The pyrimidine ring carbon-nitrogen stretching vibrations generate strong absorption bands at 1550-1620 cm⁻¹, characteristic of electron-deficient aromatic nitrogen heterocycles. Thiophene ring carbon-carbon stretching appears at 1500-1600 cm⁻¹ with medium intensity [15] [17]. Amino group bending vibrations occur at 1600-1650 cm⁻¹ with medium intensity, while carbon-nitrogen stretching vibrations appear in the fingerprint region at 1200-1350 cm⁻¹ [15] [16].

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

236.10956770 g/mol

Monoisotopic Mass

236.10956770 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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